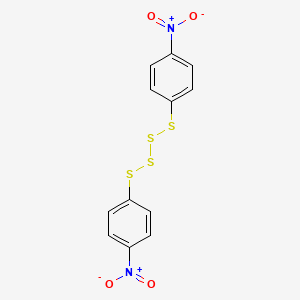![molecular formula C16H26O B14262478 2-Methyl-1-(2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)pent-1-en-3-one CAS No. 140896-14-6](/img/structure/B14262478.png)
2-Methyl-1-(2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)pent-1-en-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-(2,6,6-trimethylbicyclo[311]heptan-3-yl)pent-1-en-3-one is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)pent-1-en-3-one typically involves multiple steps. One common method includes the reaction of 2,6,6-trimethylbicyclo[3.1.1]heptan-3-one with appropriate reagents to introduce the methyl and pentenyl groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced purification techniques, such as distillation and chromatography, ensures that the final product meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)pent-1-en-3-one undergoes several types of chemical reactions, including:
Substitution: Halogenation reactions using reagents like chlorine or bromine can introduce halogen atoms into the compound.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions, such as:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Halogenating agents: Chlorine, bromine
Major Products Formed
The major products formed from these reactions include various ketones, alcohols, alkanes, and halogenated derivatives .
Scientific Research Applications
2-Methyl-1-(2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)pent-1-en-3-one has several scientific research applications:
Mechanism of Action
The mechanism by which 2-Methyl-1-(2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)pent-1-en-3-one exerts its effects involves interactions with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites, influencing catalytic activity and metabolic processes . The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,6,6-Trimethylbicyclo[3.1.1]heptan-3-one: Shares a similar bicyclic structure but lacks the methyl and pentenyl groups.
2,6,6-Trimethylbicyclo[3.1.1]hept-2-ene: Another bicyclic compound with a similar framework but different functional groups.
2,6,6-Trimethylbicyclo[3.1.1]heptane: A saturated bicyclic compound with similar structural features.
Uniqueness
The uniqueness of 2-Methyl-1-(2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)pent-1-en-3-one lies in its specific functional groups and the resulting chemical properties.
Properties
CAS No. |
140896-14-6 |
|---|---|
Molecular Formula |
C16H26O |
Molecular Weight |
234.38 g/mol |
IUPAC Name |
2-methyl-1-(2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl)pent-1-en-3-one |
InChI |
InChI=1S/C16H26O/c1-6-15(17)10(2)7-12-8-13-9-14(11(12)3)16(13,4)5/h7,11-14H,6,8-9H2,1-5H3 |
InChI Key |
KGZBXEKKIHCSKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C(=CC1CC2CC(C1C)C2(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



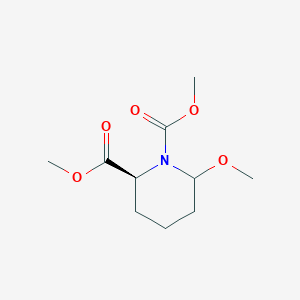
![[(1S)-1-Phenylethyl]carbamyl chloride](/img/structure/B14262429.png)
![4-Oxo-4-[3-(tributylstannyl)anilino]but-2-enoic acid](/img/structure/B14262441.png)
![2-{[Bis(2-aminoethyl)amino]methyl}-4-octylphenol](/img/structure/B14262444.png)
![Benzene, 1-methyl-4-[(phenylsulfinyl)methyl]-](/img/structure/B14262452.png)
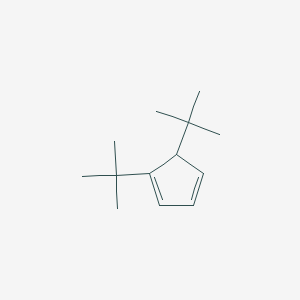
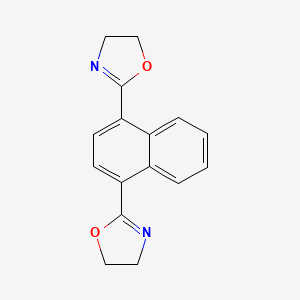

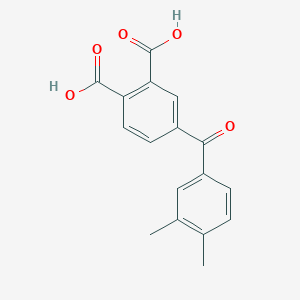
![N~1~,N~8~-Bis{6-[(2-phenylethyl)amino]hexyl}octane-1,8-diamine](/img/structure/B14262467.png)
